1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader family of heterocyclic compounds that have been explored for their potential pharmacological activities. Research in this area has focused on synthesizing and characterizing various derivatives to evaluate their biological and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including catalytic reduction, cyclization, and lithium aluminum hydride (LAH) reduction of precursors. For instance, Rajur, Merwade, and Basanagoudar (1990) described the synthesis of related diazepinoindoles through a series of reductions and cyclizations, showcasing the complexity and precision required in synthesizing these compounds (Rajur, Merwade, & Basanagoudar, 1990).
Molecular Structure Analysis
Structural characterization studies, such as those by Ryabova et al. (2005), have been conducted using powder diffraction methods to determine the crystal structures of [1,4]diazepino[6,5-b]indoles. These studies reveal the intricacies of molecular structures and the impact of different substituents on the molecule's conformation and stability (Ryabova et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes their ability to undergo various transformations, including deoxidation and cyclization, to yield new derivatives with potential biological activities. Lantsetti et al. (2002) developed methods for synthesizing diazepinoindole derivatives, highlighting the chemical versatility of these compounds (Lantsetti et al., 2002).
Propiedades
IUPAC Name |
1-phenyl-3,4,5,6-tetrahydro-[1,4]diazepino[6,5-b]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16-11-18-10-15-17(13-8-4-5-9-14(13)19-15)20(16)12-6-2-1-3-7-12/h1-9,18-19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOYPRBFNVHLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N2)N(C(=O)CN1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.